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2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 3-fluorobenzyl intermediate through a nucleophilic substitution reaction involving a fluorobenzene derivative.
Introduction of the Methylamino Group:
Acetylation and Propynylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
- 2-((3-Bromobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
- 2-((3-Methylbenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
The compound 2-((3-Fluorobenzyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide (commonly referred to as compound 1) is a member of the acetamide family, notable for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 has the molecular formula C13H15FN2O and a molecular weight of 224.27 g/mol. Its structure includes a fluorobenzyl group, a methylamino moiety, and an alkyne substituent, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C13H15FN2O |
Molecular Weight | 224.27 g/mol |
CAS Number | 1042807-83-9 |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compound 1. It has demonstrated moderate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
- Staphylococcus aureus : MIC = 16 µg/mL
- Escherichia coli : MIC = 32 µg/mL
- Bacillus subtilis : MIC = 8 µg/mL
Table 2: Antibacterial Activity of Compound 1
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Bacillus subtilis | 8 |
Anticancer Activity
In addition to its antibacterial properties, compound 1 has been evaluated for anticancer activity. Preliminary in vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The cytotoxicity was assessed using the MTT assay, with IC50 values indicating promising activity.
The biological activity of compound 1 is believed to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, inhibiting protein synthesis.
- Apoptosis Induction in Cancer Cells : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Compound 1 may exhibit antioxidant properties, reducing oxidative stress within cells.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the acetamide scaffold, including compound 1. The research demonstrated that modifications to the fluorobenzyl group significantly influenced antimicrobial potency and selectivity against cancer cell lines .
Key Findings:
- Derivatives with electron-withdrawing groups showed enhanced antibacterial activity.
- The alkyne moiety was crucial for maintaining cytotoxicity against cancer cells.
Properties
Molecular Formula |
C13H15FN2O |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl-methylamino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C13H15FN2O/c1-3-7-15-13(17)10-16(2)9-11-5-4-6-12(14)8-11/h1,4-6,8H,7,9-10H2,2H3,(H,15,17) |
InChI Key |
FNWJZPNCNNLDNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)CC(=O)NCC#C |
Origin of Product |
United States |
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